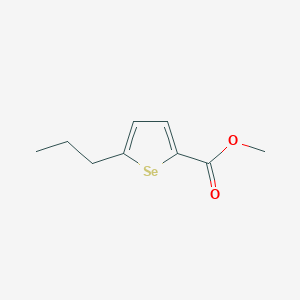
Methyl 5-propylselenophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-propylselenophene-2-carboxylate is an organic compound that belongs to the selenophene family Selenophenes are heterocyclic compounds containing selenium, which is analogous to sulfur in thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-propylselenophene-2-carboxylate typically involves the formation of the selenophene ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors containing selenium. For instance, elemental selenium or selenium dioxide can be used as selenium sources . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-propylselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, organometallic reagents, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenoxides, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
Methyl 5-propylselenophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 5-propylselenophene-2-carboxylate involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Sulfur analogs of selenophenes, widely studied for their electronic properties.
Furans: Oxygen analogs, known for their presence in many natural products and pharmaceuticals.
Pyrroles: Nitrogen analogs, important in the synthesis of various bioactive compounds.
Uniqueness
Methyl 5-propylselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make selenophenes particularly interesting for research and application in fields such as medicine and materials science.
Properties
CAS No. |
112616-70-3 |
|---|---|
Molecular Formula |
C9H12O2Se |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
methyl 5-propylselenophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2Se/c1-3-4-7-5-6-8(12-7)9(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
NVWZWZYUZFJFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C([Se]1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















